2-Methylcyclohexanamine hydrochloride
Description
Significance of Chiral Amines in Synthetic Chemistry Research
Chiral amines are indispensable in modern synthetic organic chemistry. Their importance stems from their ability to act as resolving agents for racemic mixtures, as chiral auxiliaries to guide stereoselective transformations, and as fundamental building blocks for the synthesis of complex, enantiomerically pure molecules. nih.gov A significant portion of pharmaceuticals and biologically active compounds contain chiral amine moieties, making their efficient and stereoselective synthesis a primary objective for researchers. nih.gov
The demand for enantiopure compounds is underscored by the often-drastic differences in pharmacological activity between enantiomers of the same molecule. A tragic historical example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This highlights the critical need for synthetic methods that can selectively produce a single desired enantiomer. Chiral amines like 2-methylcyclohexanamine are pivotal in achieving this goal. They are employed in a variety of asymmetric reactions, including catalytic asymmetric hydrogenation of imines, which provides a direct route to other valuable chiral amines. nih.gov
Overview of 2-Methylcyclohexanamine Hydrochloride as a Research Compound
This compound, with the chemical formula C₇H₁₆ClN, exists as several stereoisomers due to its two chiral centers at positions 1 and 2 of the cyclohexane (B81311) ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it convenient for use in various research applications. The different stereoisomers, such as the cis and trans diastereomers, and their respective enantiomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)), exhibit distinct spatial arrangements of the methyl and amino groups. This stereochemical diversity is central to its utility in academic research.
In a research context, this compound is primarily investigated for its potential as a chiral building block. For instance, the (1R,2S)-isomer is noted for its application as an intermediate in the synthesis of pharmaceuticals. osi.lv The mechanism of hydrodenitrogenation of 2-methylcyclohexylamine (B147291) has been studied, indicating its relevance in catalytic processes aimed at removing nitrogen from organic compounds. nih.gov
Below is an interactive data table summarizing the properties of different stereoisomers of this compound.
| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (1R,2S)-2-Methylcyclohexanamine hydrochloride | 79389-41-6 | C₇H₁₆ClN | 149.66 |
| (1R,2R)-2-methylcyclohexan-1-amine hydrochloride | 302596-19-6 | C₇H₁₆ClN | 149.66 |
| trans-2-methylcyclohexanamine;hydrochloride | 39558-31-1 | C₇H₁₆ClN | 149.66 |
| cis-4-Methylcyclohexanamine hydrochloride | 33483-66-8 | C₇H₁₆ClN | 149.67 |
Scope and Objectives of Academic Investigations
The primary goals of academic research on this compound and its derivatives encompass several key areas:
Development of Stereoselective Synthetic Routes: A major focus is the development of efficient methods for the synthesis of specific stereoisomers of 2-methylcyclohexanamine. This includes the diastereoselective reduction of imines and the resolution of racemic mixtures. For example, research has explored the use of chiral auxiliaries like N-tert-butanesulfinamide to control the stereochemical outcome of amine synthesis. osi.lv
Application as Chiral Ligands in Asymmetric Catalysis: Researchers investigate the use of 2-methylcyclohexanamine derivatives as chiral ligands for transition metal catalysts. researchgate.netnih.gov The objective is to develop catalysts that can promote various asymmetric transformations with high enantioselectivity. These transformations include asymmetric hydrogenation, Friedel-Crafts alkylations, and the synthesis of complex heterocyclic compounds. nih.govnih.gov
Elucidation of Reaction Mechanisms: A fundamental objective is to understand the mechanisms by which 2-methylcyclohexanamine-derived chiral auxiliaries and ligands control stereochemistry. This involves kinetic and mechanistic investigations, often aided by computational studies, to build predictive models for asymmetric induction. mit.edu
Detailed research findings often involve the synthesis of novel chiral ligands and their subsequent testing in catalytic reactions. For example, novel C₂-symmetric chiral ligands have been synthesized from thiophene-2,5-dicarboxylic acid and chiral amino alcohols, and their effectiveness in copper-catalyzed asymmetric Friedel-Crafts alkylations has been evaluated. nih.gov Another area of investigation is the development of earth-abundant metal catalysts, such as manganese, for the asymmetric hydrogenation of ketimines, where the chiral ligand plays a crucial role in achieving high enantioselectivity. nih.gov
The following table presents a selection of research findings related to the synthesis and application of chiral amines, providing context for the academic investigation of compounds like this compound.
| Research Focus | Key Findings | Reported Efficiency |
|---|---|---|
| Asymmetric 1,2-reduction of α,β-unsaturated ketones | Use of [2.2]paracyclophane-derived oxazole-pyrimidine ligands with nickel catalysis. dicp.ac.cn | Up to 99% yield and 99% enantiomeric excess (ee). dicp.ac.cn |
| Asymmetric Hydrogenation of Quinolines | A Ru(η3-methallyl)2(cod)–PhTRAP catalyst selectively hydrogenates the carbocyclic ring of 8-substituted quinolines. rsc.org | Up to 91:9 enantiomeric ratio (er). rsc.org |
| Asymmetric Synthesis of β-hydroxy-1,2,3-triazoles | Use of chiral Cu(II) complexes derived from a pro-chiral Schiff base ligand as enantioselective catalysts. nih.gov | Demonstrated catalytic activity under mild conditions. nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
10049-61-3 |
|---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.66 g/mol |
IUPAC Name |
2-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
XCLFCWFKPOQAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylcyclohexanamine Hydrochloride and Its Derivatives
Stereoselective Synthesis Approaches
The creation of specific stereoisomers of 2-Methylcyclohexanamine is paramount, as different isomers can exhibit varied biological and chemical properties. Methodologies are therefore focused on achieving high diastereo- and enantioselectivity.
Catalytic Hydrogenation of 2-Methylcyclohexanone (B44802) Derivatives
Catalytic hydrogenation is a cornerstone technique for the synthesis of cyclohexylamine (B46788) derivatives. This approach typically involves the reduction of a carbonyl group (from 2-methylcyclohexanone) or an imine/oxime derivative in the presence of a metal catalyst and hydrogen gas. wikipedia.orgresearchgate.net The final amine is then treated with hydrochloric acid to yield the stable hydrochloride salt.
The direct reduction of 2-methylcyclohexanone or its corresponding imine or oxime is commonly achieved using transition metal catalysts. researchgate.net Metals such as Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Nickel (Ni) are frequently employed, often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) to enhance activity and stability. wikipedia.orgnih.govlookchem.com For instance, the hydrogenation of nitrocyclohexane, a precursor to cyclohexylamine derivatives, shows varied product selectivity depending on the catalyst used; highly active catalysts like Pt/C or Pd/C tend to favor the complete reduction to the amine. lookchem.com
The choice of metal, support, and reaction conditions (temperature, pressure) can significantly influence the diastereoselectivity of the reduction, controlling the cis/trans ratio of the resulting amine. nih.gov For example, vapor-phase catalytic transfer hydrogenation of 2-methylcyclohexanone over hydrous zirconium oxide has been shown to yield specific ratios of diastereomeric alcohols, which are precursors to the amines. nih.gov A patented process for the synthesis of the related trans-4-methylcyclohexylamine utilizes a ruthenium-on-carbon catalyst in the presence of an alkali hydroxide (B78521) to achieve high stereoselectivity. google.com
| Catalyst System | Precursor | Key Outcome | Reference |
|---|---|---|---|
| Pt nanoparticles decorated with TiOx | Nitrocyclohexane | Promotes partial reduction to cyclohexanone (B45756) oxime. | lookchem.com |
| Ru/C with NaOH | p-Toluidine | High yield and selectivity for trans-4-methylcyclohexylamine. | google.com |
| MgO, ZrO₂, Al₂O₃ | x-Methylcyclohexanones | Active in transfer hydrogenation, influencing diastereoselectivity. | nih.gov |
| H₂/Pd | Imines/Carbonyls | Versatile and common catalyst for general reductive amination. | wikipedia.org |
To achieve high enantioselectivity, the hydrogenation process is guided by chiral molecules. This is accomplished either by using a chiral catalyst, typically a metal complex with a chiral ligand, or by temporarily attaching a chiral auxiliary to the substrate. nih.govacs.org Asymmetric hydrogenation of imines is a direct and efficient method for producing valuable α-chiral amines. nih.gov
Iridium, Rhodium, and Ruthenium complexes featuring chiral phosphine (B1218219) or diamine ligands have proven highly effective. nih.govnih.gov For example, iridium catalysts bearing chiral diphosphine ligands like f-binaphane can hydrogenate unprotected N-H imines to yield chiral amines with up to 95% enantiomeric excess (ee). nih.gov Similarly, ruthenium catalysts complexed with chiral diamine ligands (like DPEN) and phosphines (like SDP) can facilitate dynamic kinetic resolution (DKR) of α-amino cyclic ketones, affording chiral amino alcohols with exceptional enantioselectivities (up to 99.9% ee) and high cis-selectivity (99:1). nih.gov These strategies are pivotal for synthesizing specific stereoisomers of substituted cyclic amines.
| Catalyst/Ligand System | Reaction Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Ir-(S,S)-f-binaphane | Asymmetric Hydrogenation of N-H imines | Up to 95% ee | nih.gov |
| [RuCl₂((S)-Xyl-SDP)((R,R)-DPEN)] | Asymmetric Hydrogenation via DKR | Up to 99.9% ee | nih.gov |
| Palladium with C₄-TunePhos ligand | Asymmetric Hydrogenation of cyclic N-sulfonyl ketimines | 86–95% ee | nih.govacs.org |
Biocatalytic Routes for Amine Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. nih.gov Enzymes operate under mild conditions (neutral pH, ambient temperature) and can offer unparalleled stereoselectivity, significantly shortening synthetic routes. acs.org
Reductive aminases (RedAms), a subclass of imine reductases (IREDs), are particularly valuable as they can catalyze the direct asymmetric synthesis of secondary and tertiary amines from a ketone and an amine. nih.govacs.org These enzymes facilitate both the formation of the imine intermediate and its subsequent stereoselective reduction within the enzyme's active site. acs.org
A notable example is a reductive aminase discovered in the bacterium Rhodococcus erythropolis (RytRedAm). nih.govacs.orgrcsb.org This enzyme is capable of catalyzing reductive amination with high conversions (>99%) and excellent enantiomeric excess (99% ee) at a neutral pH of 7. nih.govacs.org A key advantage of RytRedAm is its ability to utilize both the expensive NADPH cofactor and the more economical NADH cofactor, enhancing its industrial viability. nih.govacs.orgacs.org The enzyme has been shown to be active on a range of carbonyl substrates for producing secondary amines. acs.org
Both enzymatic and chemo-catalytic methods offer distinct advantages and disadvantages in the stereoselective synthesis of chiral amines.
Chemo-catalysis , particularly using transition metals, is highly versatile, with a broad substrate scope and tolerance for various functional groups. nih.gov These methods are robust and well-established for large-scale industrial production. However, they often require high pressures and temperatures, may use toxic heavy metals, and can sometimes struggle to achieve perfect stereoselectivity without intricate ligand design. nih.gov
Biocatalysis , on the other hand, provides exceptional enantio- and regioselectivity under environmentally benign, aqueous conditions. nih.govwhiterose.ac.uk The high specificity of enzymes can eliminate the need for complex protection and deprotection steps common in chemical synthesis. acs.org The main challenges for biocatalysis include a potentially limited substrate scope, sensitivity to organic solvents, and the need for cofactor recycling systems in the case of oxidoreductases like RedAms.
Chemo-enzymatic cascades represent a modern approach that combines the strengths of both worlds. oup.comnih.gov In such a process, a chemical catalyst might be used to efficiently generate a prochiral ketone from simple starting materials, which is then converted into the final chiral amine with high stereoselectivity by an enzyme like a transaminase or reductive aminase. oup.comnih.govresearchgate.net
| Parameter | Chemo-Catalytic Approach | Enzymatic Approach |
|---|---|---|
| Stereoselectivity | Good to excellent, but highly dependent on ligand/catalyst design. | Typically excellent (>99% ee often achievable). |
| Reaction Conditions | Often high temperature/pressure; may require inert atmosphere and organic solvents. | Mild (ambient temp., neutral pH); typically in aqueous media. |
| Environmental Impact | Potential for heavy metal contamination and organic solvent waste. | Generally considered "green" and sustainable; biodegradable catalysts (enzymes). |
| Substrate Scope | Generally broad and versatile. | Can be limited by the enzyme's active site specificity. |
| Catalyst | Transition metal complexes (e.g., Ru, Pd, Ir) with chiral ligands. | Enzymes (e.g., Reductive Aminases, Transaminases). |
Classical Amination and Reduction Pathways from Cyclohexanone Precursors
The synthesis of 2-methylcyclohexanamine often commences from the readily available precursor, 2-methylcyclohexanone. Classical methods primarily involve the formation of a carbon-nitrogen bond followed by a reduction step. Two prominent pathways in this category are the Leuckart reaction and reductive amination.
The Leuckart reaction is a well-established method for the amination of ketones. It involves heating the ketone with ammonium (B1175870) formate (B1220265) or formamide, which serves as both the nitrogen source and the reducing agent. bohrium.comwikipedia.org This one-pot reaction typically requires high temperatures, often ranging from 120 to 165 °C. bohrium.com The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ. A study on the Leuckart reaction of 2-methylcyclohexanone indicated the formation of a mixture of cis- and trans-2-methylcyclohexylamines.
Reductive amination is another widely employed and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of a primary amine like 2-methylcyclohexanamine, ammonia (B1221849) is used as the nitrogen source. The reaction can be performed in a one-pot fashion, where the ketone, ammonia, and reducing agent are combined, or in a stepwise manner involving the pre-formation and isolation of the imine intermediate followed by its reduction. wikipedia.org A variety of reducing agents can be utilized, each with its own advantages in terms of reactivity and selectivity.
A common pathway involves the initial formation of 2-methylcyclohexanone oxime from 2-methylcyclohexanone, followed by catalytic hydrogenation to yield 2-methylcyclohexanamine. The hydrogenation of the oxime can be carried out using various catalysts, with the choice of catalyst influencing the stereoselectivity of the resulting amine. bohrium.com
Optimization of Synthetic Routes for Research Scale
For research and development purposes, the optimization of synthetic routes is crucial to ensure efficient and reliable access to the target compound. Key areas of focus include the enhancement of reaction yields and scalability, as well as precise control over the stereochemical outcome.
Strategies for Yield and Scalability Enhancement
Improving the yield and scalability of the synthesis of 2-methylcyclohexanamine hydrochloride often involves the careful selection of catalysts and reaction conditions. In reductive amination, the choice of the reducing agent and catalyst system is paramount.
For catalytic reductive amination, various metal-based catalysts have been explored. For instance, cobalt-based catalysts have demonstrated high efficiency in the reductive amination of cyclohexanone, achieving high conversion and selectivity under optimized conditions. researchgate.net Microwave-assisted reductive amination has also emerged as a technique to accelerate reaction times and improve yields under mild conditions. mdpi.com The use of heterogeneous catalysts, such as platinum or rhodium on carbon, facilitates easier product purification and catalyst recycling, which are important considerations for scalability. mdpi.com
Process optimization studies often involve screening different solvents, temperatures, and pressures to identify the ideal conditions for maximizing the yield of the desired amine. For example, in some catalytic systems, methanolic solutions have been found to be optimal. mdpi.com The development of flow chemistry processes for reductive amination also offers a promising avenue for enhanced scalability and safety by allowing for precise control over reaction parameters and minimizing the handling of hazardous reagents.
Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclohexanones
| Catalyst | Substrate | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Reference |
| Pt/C | Raspberry Ketone | H₂ | Methanol (B129727) | 50 | 5 | 98.9 | - | mdpi.com |
| Rh/C | Raspberry Ketone | H₂ | Methanol | 50 | 5 | - | - | mdpi.com |
| Co@C-N(800) | Cyclohexanone | H₂/NH₃ | - | 50 | - | >99 | 96 | researchgate.net |
This table presents data for related cyclohexanone reductions to illustrate the impact of different catalytic systems.
Considerations for Stereochemical Control in Synthesis
Due to the presence of two chiral centers in 2-methylcyclohexanamine, controlling the stereochemistry to obtain specific isomers (cis/trans and their respective enantiomers) is a significant synthetic challenge.
Diastereoselective Synthesis: The relative orientation of the methyl and amino groups (cis or trans) can be influenced by the choice of synthetic method and reaction conditions. For example, the hydrogenation of 2-methylcyclohexanone oxime can lead to different ratios of cis- and trans-2-methylcyclohexanamine depending on the catalyst and conditions used. The Leuckart reaction has also been shown to produce a mixture of cis and trans isomers.
Enantioselective Synthesis: The synthesis of specific enantiomers of 2-methylcyclohexanamine requires the use of chiral catalysts or auxiliaries. Asymmetric reductive amination is a powerful technique for this purpose. This can be achieved using transition metal catalysts complexed with chiral ligands. For instance, iridium complexes with chiral ligands have been successfully employed in the asymmetric hydrogenation of imines. nih.gov
Biocatalysis, particularly the use of imine reductases (IREDs) and amine dehydrogenases (AmDHs), has gained prominence for the synthesis of chiral amines. nih.gov These enzymes can exhibit high enantioselectivity, providing access to specific enantiomers of 2-methylcyclohexanamine. For example, the reductive amination of (R)-3-methylcyclohexanone with ammonia using an imine reductase has been shown to produce the (1S,3R)-amine product with high diastereomeric excess. nih.gov
Table 2: Enantioselective Synthesis of Chiral Amines
| Catalyst/Enzyme | Substrate | Amine Source | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Imine Reductase (IR_20) | (R)-3-Methylcyclohexanone | Ammonia | 50 | 94 (d.e.) | nih.gov |
| Imine Reductase (IR_20) | 2-Hexanone | Methylamine | 55 | 96 (e.e.) | nih.gov |
| Chiral Ir Catalyst | Oximes | H₂ | - | - | nih.gov |
This table provides examples of enantioselective and diastereoselective amination reactions to highlight the potential for stereochemical control.
Formation and Purification of Hydrochloride Salts
The final step in the synthesis is often the conversion of the free base of 2-methylcyclohexanamine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and purify than the free base.
The purification of the hydrochloride salt is commonly performed by recrystallization. The choice of solvent is critical for effective purification. A good solvent system will dissolve the salt at an elevated temperature but allow for the crystallization of the pure salt upon cooling, leaving impurities behind in the mother liquor. Common solvents for the recrystallization of amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures of these alcohols with ethers or esters. For instance, the dihydrochloride (B599025) derivative of a cyclohexanediamine (B8721093) has been fractionally crystallized from ethanol. google.com
The separation of cis and trans isomers of 2-methylcyclohexanamine can sometimes be achieved through the differential solubility of their hydrochloride salts. By carefully selecting the crystallization solvent, it may be possible to selectively precipitate one diastereomer, thereby enriching the other in the solution.
Stereochemical Investigations and Conformational Analysis of 2 Methylcyclohexanamine Hydrochloride
Stereoisomeric Characterization and Configuration Assignment
The presence of multiple substituents on the cyclohexane (B81311) ring of 2-methylcyclohexanamine gives rise to stereoisomerism, a phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.
2-Methylcyclohexanamine possesses two chiral centers, which are carbon atoms bonded to four different groups. gcms.cz These centers are located at carbon 1 (bonded to the amine group, a hydrogen, carbon 2, and carbon 6) and carbon 2 (bonded to the methyl group, a hydrogen, carbon 1, and carbon 3). The presence of two chiral centers means that the compound can exist as a maximum of 2^n = 2^2 = 4 stereoisomers.
The specific three-dimensional arrangement of the groups around these chiral centers is described by the Cahn-Ingold-Prelog (CIP) priority rules, assigning an R (rectus) or S (sinister) configuration to each center. gcms.cz This leads to four possible stereoisomers for 2-methylcyclohexanamine: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The hydrochloride salt is formed by the protonation of the amino group, which does not affect the stereochemistry at the chiral centers. vulcanchem.com
Enantiomeric purity is a critical parameter in the synthesis and application of chiral compounds. It refers to the measure of the excess of one enantiomer over the other in a mixture. Determining this purity is essential as different enantiomers can have vastly different biological effects. americanpharmaceuticalreview.com The enantiomeric purity of 2-methylcyclohexanamine hydrochloride is typically assessed using techniques such as chiral high-performance liquid chromatography (HPLC) or polarimetry. Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase, allowing for their quantification. gcms.czamericanpharmaceuticalreview.com Synthesis strategies often employ asymmetric catalysis or enzymatic resolution to produce the desired stereoisomer with high enantiomeric excess.
The four stereoisomers of 2-methylcyclohexanamine can be categorized into two pairs of enantiomers and two pairs of diastereomers. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other.
The relationship between the stereoisomers is as follows:
(1R,2S) and (1S,2R): This pair are enantiomers. They are also referred to as the trans isomers because the methyl and amino groups are on opposite sides of the cyclohexane ring.
(1R,2R) and (1S,2S): This pair are also enantiomers. They are known as the cis isomers because the methyl and amino groups are on the same side of the ring.
The relationship between a trans isomer (e.g., (1R,2S)) and a cis isomer (e.g., (1R,2R)) is diastereomeric.
These stereoisomers exhibit distinct physical properties and stabilities due to the different spatial arrangements of the methyl and amino groups. The table below summarizes the characteristics of the different stereoisomers of 2-methylcyclohexanamine.
| Stereoisomer | Configuration | Relationship | Isomer Type |
| (1R,2S)-2-Methylcyclohexanamine | 1R, 2S | Enantiomer of (1S,2R) | trans |
| (1S,2R)-2-Methylcyclohexanamine | 1S, 2R | Enantiomer of (1R,2S) | trans |
| (1R,2R)-2-Methylcyclohexanamine | 1R, 2R | Enantiomer of (1S,2S) | cis |
| (1S,2S)-2-Methylcyclohexanamine | 1S, 2S | Enantiomer of (1R,2R) | cis |
Conformational Analysis of the Cyclohexane Ring System
The cyclohexane ring is not planar and adopts a variety of three-dimensional conformations to minimize strain. The most stable of these is the chair conformation.
The cyclohexane ring is conformationally flexible and can undergo a "ring flip" or "chair-chair interconversion." fiveable.meyoutube.com During this process, a chair conformation converts into its mirror-image chair conformation. This interconversion involves passing through higher-energy intermediate conformations, such as the half-chair and boat conformations. fiveable.me The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10-12 kcal/mol, allowing for rapid interconversion at room temperature. fiveable.me
In a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.comyoutube.com However, substituents that are pointing "up" relative to the ring plane remain "up," and those pointing "down" remain "down." youtube.com For monosubstituted cyclohexanes, the two chair conformers are no longer identical in energy.
In a chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring occupy two distinct types of positions: axial and equatorial. fiveable.me Axial bonds are parallel to the axis of the ring, while equatorial bonds point out from the "equator" of the ring. libretexts.org
Substituents generally prefer the more spacious equatorial position to minimize steric strain. masterorganicchemistry.com When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring. These are known as 1,3-diaxial interactions. masterorganicchemistry.com The energy difference between the axial and equatorial conformations is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) for a substituent moving from the equatorial to the axial position. wikipedia.orgmasterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com
For this compound, both the methyl group and the ammonium (B1175870) group (-NH3+) have a preference for the equatorial position. The table below shows the A-values for relevant substituents.
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.70 - 1.74 |
| -NH₃⁺ (Ammonium) | ~1.9 |
| -OH (Hydroxyl) | 0.87 |
| -Br (Bromo) | 0.43 |
Data sourced from multiple references. wikipedia.orgmasterorganicchemistry.com
The relative stability of the conformers of this compound will depend on minimizing the steric strain from these groups. The conformation that places the larger group, or preferably both groups, in the equatorial position will be the most stable.
The cis and trans diastereomers of 1,2-disubstituted cyclohexanes, such as 2-methylcyclohexanamine, have different conformational preferences and stabilities. chemistnotes.com
trans-1,2-Disubstituted Cyclohexanes: In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both substituents can occupy equatorial positions (diequatorial). The ring-flipped conformer would have both substituents in axial positions (diaxial). pressbooks.pub The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial form. chemistnotes.comopenstax.org For trans-(1R,2S)-2-methylcyclohexanamine hydrochloride, the diequatorial conformer is strongly favored.
cis-1,2-Disubstituted Cyclohexanes: In the cis isomer, the two substituents are on the same side of the ring. In any chair conformation of a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position (axial-equatorial). openstax.org The ring flip interconverts these positions, but the resulting conformer is also axial-equatorial. pressbooks.pub If the two substituents are different, as in this compound, the two chair conformers will have different energies. The more stable conformer will be the one where the larger substituent (the one with the higher A-value) occupies the equatorial position. fiveable.me In the case of cis-2-methylcyclohexanamine hydrochloride, the ammonium group (-NH3+) has a slightly larger A-value than the methyl group, suggesting a slight preference for the conformer where the ammonium group is equatorial and the methyl group is axial.
The conformational analysis of these diastereomers is summarized in the following table for a generic 1,2-disubstituted cyclohexane.
| Isomer | Substituent Positions in Stable Conformer | Relative Stability |
| trans | Equatorial, Equatorial (e,e) | More Stable |
| cis | Axial, Equatorial (a,e) | Less Stable |
Mechanism of Stereochemical Control in Amine Formation
The synthesis of 2-methylcyclohexanamine from 2-methylcyclohexanone (B44802) via reductive amination presents a significant stereochemical challenge due to the creation of a new stereocenter at the C1 position adjacent to the existing chiral center at C2. This process typically yields a mixture of two diastereomers: cis-2-methylcyclohexanamine and trans-2-methylcyclohexanamine. The ratio of these isomers is intricately controlled by the reaction mechanism, which is influenced by factors such as the choice of reducing agent, reaction conditions, and the conformational preferences of the starting material and intermediates.
The primary pathway for this transformation is the reductive amination of 2-methylcyclohexanone. This reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced to the final amine. The stereochemical outcome of the reaction is determined during the nucleophilic attack of the reducing agent on this intermediate. The direction of this attack is governed by both steric and electronic factors, leading to either the kinetically or thermodynamically favored product.
Kinetic vs. Thermodynamic Control
The stereoselectivity of the reductive amination of 2-methylcyclohexanone can be understood in the context of kinetic and thermodynamic control. nih.govsigmaaldrich.com
Kinetic Control: At lower temperatures and with rapid, irreversible reducing agents, the reaction is under kinetic control. The major product formed is the one that results from the lowest energy transition state. This typically favors the formation of the cis-isomer. The approach of the nucleophile is directed by steric hindrance from the methyl group, which preferentially occupies an equatorial position in the most stable chair conformation of the intermediate. Attack from the less hindered axial face leads to the formation of the cis-product. nih.govsigmaaldrich.com
Thermodynamic Control: Under conditions that allow for equilibration, such as higher temperatures or the use of a reversible reducing agent, the reaction is under thermodynamic control. The product distribution reflects the relative stabilities of the final products. The trans-isomer, with both the methyl and amino groups in equatorial positions in its most stable conformation, is thermodynamically more stable than the cis-isomer, where one of the substituents is forced into an axial position. Therefore, thermodynamic control favors the formation of the trans-2-methylcyclohexanamine. nih.govsigmaaldrich.com
Influence of Reducing Agents and Reaction Conditions
The choice of reducing agent and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the product. Milder reducing agents that are selective for the iminium ion over the ketone are often employed in one-pot procedures.
| Reagent/Condition | Substrate | Product Ratio (cis:trans) | Reference |
| NaBH(OAc)₃ | 2-Methylcyclohexanone | Predominantly trans | nih.gov |
| NaBH₃CN, MeOH | 2-Methylcyclohexanone | Mixture, ratio dependent on pH | commonorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | 2-Methylcyclohexanone | Generally favors the trans isomer | |
| Imine Reductase (IRED) | (R)-3-methylcyclohexanone | 94% d.e. for (1S,3R)-amine | commonorganicchemistry.com |
This table is generated based on typical outcomes and may vary with specific reaction conditions.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent that often favors the formation of the more stable trans product. nih.gov Sodium cyanoborohydride (NaBH₃CN) is another common reducing agent that is effective at a slightly acidic pH, which is necessary to promote imine formation without significantly reducing the starting ketone. commonorganicchemistry.com Catalytic hydrogenation typically leads to the thermodynamically more stable trans isomer due to equilibration on the catalyst surface.
The Felkin-Anh Model and Stereochemical Prediction
The Felkin-Anh model provides a framework for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds and their derivatives, such as the imine intermediate in this reaction. wmich.eduresearchgate.net According to this model, the largest group on the adjacent chiral center orients itself perpendicular to the carbonyl (or imine) bond to minimize steric strain. The nucleophile then attacks the electrophilic carbon from the less hindered face, following the Bürgi-Dunitz trajectory. rsc.org
In the case of the imine formed from 2-methylcyclohexanone, the cyclohexane ring itself imposes significant steric constraints. The methyl group, being the largest substituent at the alpha-carbon, dictates the preferred conformation of the intermediate. The incoming hydride from the reducing agent will preferentially attack from the face opposite to the bulky methyl group, leading to a predictable stereochemical outcome, which under kinetic control is the cis-amine.
Enzymatic Reductive Amination
The use of biocatalysts, specifically imine reductases (IREDs) or reductive aminases (RedAms), has emerged as a powerful strategy for achieving high stereoselectivity in amine synthesis. commonorganicchemistry.comresearchgate.netreddit.com These enzymes can catalyze the reductive amination of ketones with exceptional control over both diastereoselectivity and enantioselectivity.
By engineering the active site of these enzymes, it is possible to favor the formation of a specific stereoisomer. For instance, mutations in the enzyme's substrate-binding pocket can alter the orientation of the imine intermediate, thereby directing the hydride transfer from the cofactor (typically NADPH) to a specific face of the imine. This approach has been successfully applied to the synthesis of highly substituted cyclohexylamines with excellent stereocontrol. In some cases, transaminases can be used in a dynamic kinetic resolution process to convert a mixture of diastereomers into a single, highly pure stereoisomer. nih.gov
Chemical Reactivity and Derivatization Studies of 2 Methylcyclohexanamine Hydrochloride
Fundamental Reaction Pathways of the Amine Functionality
The reactivity of 2-Methylcyclohexanamine is dominated by the lone pair of electrons on its nitrogen atom, which allows it to act as a nucleophile and a base. The hydrochloride salt form ensures stability and enhances solubility, but the free amine, typically generated in situ by adding a base, is the reactive species in most of the pathways discussed below.
Oxidation Reactions and Product Formation
Table 1: Representative Oxidation Pathways for Primary Amines
| Reagent Class | Example Reagent | Potential Product from 2-Methylcyclohexanamine | Notes |
|---|---|---|---|
| Permanganates | Potassium Permanganate (KMnO₄) | 2-Methylcyclohexanone (B44802) | Oxidation proceeds via an intermediate imine which is hydrolyzed. acs.org |
| Electrochemical | Anodic Oxidation | 2-Methylcyclohexanone | In the presence of water, the reaction involves an iminium intermediate. nih.gov |
Reduction Reactions and Subsequent Amine Modifications
The primary amine group in 2-methylcyclohexanamine is in a reduced state and is not typically subject to further reduction. However, the amine readily participates in reactions involving a reduction step, most notably reductive amination (also known as reductive alkylation). masterorganicchemistry.comwikipedia.orgyoutube.com This powerful method is used to introduce alkyl groups to the nitrogen atom in a controlled manner, forming secondary or tertiary amines. masterorganicchemistry.comorganic-chemistry.org
The process involves two key stages, which can often be performed in a single pot:
Imine Formation : 2-Methylcyclohexanamine reacts with an aldehyde or a ketone under mildly acidic conditions to form a Schiff base, or imine, intermediate. youtube.combyjus.com
Reduction : The intermediate imine is then reduced to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgorgsyn.org Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comorgsyn.org
This method provides a more controlled alternative to direct alkylation with alkyl halides, which often suffers from over-alkylation. masterorganicchemistry.commasterorganicchemistry.com For example, reacting 2-methylcyclohexanamine with acetone (B3395972) followed by a reducing agent would yield N-isopropyl-2-methylcyclohexanamine.
Table 2: Reductive Alkylation of 2-Methylcyclohexanamine
| Carbonyl Compound | Reducing Agent | Product | Reaction Type |
|---|---|---|---|
| Aldehyde (R-CHO) | NaBH₃CN or NaBH₄ | Secondary Amine (N-alkyl-2-methylcyclohexanamine) | Reductive Amination masterorganicchemistry.comorganic-chemistry.org |
| Ketone (R-CO-R') | NaBH₃CN or NaBH₄ | Secondary Amine (N-alkyl-2-methylcyclohexanamine) | Reductive Amination organic-chemistry.orgorganic-chemistry.org |
| Formaldehyde (CH₂O) | NaBH₄ | Tertiary Amine (N,N-dimethyl-2-methylcyclohexanamine) | Reductive N,N-dimethylation organic-chemistry.orgthieme-connect.comthieme-connect.com |
Nucleophilic Substitution Reactions Involving the Amine Group
As a primary amine, 2-methylcyclohexanamine is an effective nucleophile and readily participates in substitution reactions with electrophilic carbon centers.
Alkylation: The reaction of the amine with alkyl halides (e.g., methyl iodide, ethyl bromide) is a direct method for forming new carbon-nitrogen bonds. ucalgary.cawikipedia.org This Sₙ2 reaction results in the formation of a more substituted amine. ucalgary.ca However, a significant drawback is that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.comlibretexts.org This can result in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it difficult to isolate a single product. libretexts.orgnih.gov Due to this lack of selectivity, direct alkylation is often most useful when the goal is to produce the quaternary ammonium salt by using an excess of the alkyl halide. masterorganicchemistry.comwikipedia.org
Acylation: A more reliable and widely used reaction is the acylation of the amine to form an amide. organic-chemistry.org This is typically achieved by reacting 2-methylcyclohexanamine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). rsc.org The reaction is generally rapid and high-yielding. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct generated when using an acyl chloride. hud.ac.uk This prevents the protonation of the starting amine, which would render it non-nucleophilic. The resulting N-(2-methylcyclohexyl)amide is a stable compound, and this transformation is fundamental in many synthetic applications. hud.ac.ukresearchgate.net
Derivatization for Synthetic Transformations and Analytical Applications
Derivatization of 2-methylcyclohexanamine is crucial for both creating new molecular structures and for enabling or enhancing its detection in analytical methods.
Strategies for Functional Group Interconversion
Functional group interconversion (FGI) refers to the transformation of one functional group into another, a cornerstone of organic synthesis. solubilityofthings.comimperial.ac.ukyoutube.com For 2-methylcyclohexanamine, the primary amine group can be converted into other functionalities, significantly expanding its synthetic utility.
A classic FGI for amines is the Hofmann Elimination . allen.inbyjus.com This reaction converts an amine into an alkene. For 2-methylcyclohexanamine, the process involves two main steps: chadsprep.comlibretexts.org
Exhaustive Methylation : The amine is treated with an excess of methyl iodide (CH₃I). The amine acts as a nucleophile, repeatedly displacing the iodide ion until a quaternary ammonium iodide salt, N,N,N-trimethyl-2-methylcyclohexanaminium iodide, is formed. byjus.comchadsprep.com
Elimination : The iodide salt is then treated with a base, classically silver oxide (Ag₂O) in water, which generates the hydroxide (B78521) salt. byjus.comchadsprep.com Upon heating, the hydroxide ion acts as a base, promoting an E2 elimination reaction to yield the least substituted alkene (the "Hofmann product"), which in this case would be methylcyclohexene, along with trimethylamine (B31210) and water. libretexts.orgyoutube.com The preference for the less-substituted alkene is a defining characteristic of this reaction. allen.inlibretexts.org
Reagent Selection and Reaction Condition Optimization for Derivatization
The choice of derivatizing reagent and conditions is dictated by the intended application, whether for building a new molecule or for analytical detection.
For synthetic transformations , reagent selection is based on the desired functional group interconversion. As discussed, acylation with acyl chlorides requires a non-nucleophilic base like triethylamine in an aprotic solvent. hud.ac.uk Hofmann elimination necessitates exhaustive methylation with methyl iodide, followed by a base like silver oxide and heat. byjus.comchadsprep.com Reductive amination requires a carbonyl compound and a selective reducing agent like NaBH₃CN in a suitable solvent such as methanol (B129727) or 2,2,2-trifluoroethanol. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com
For analytical applications , derivatization is performed to modify the analyte's properties to make it suitable for a specific analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). jfda-online.comresearchgate.netgcms.cz
GC-MS Analysis : Primary amines like 2-methylcyclohexanamine often exhibit poor chromatographic behavior due to their polarity. Derivatization is used to increase their volatility and thermal stability. jfda-online.com Common strategies include:
Silylation : Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine with non-polar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com The reaction often requires heating, and catalysts like trimethylchlorosilane (TMCS) can be added to increase reactivity. sigmaaldrich.com
Acylation : Reaction with highly fluorinated reagents like trifluoroacetic anhydride (TFAA) produces derivatives that are volatile and highly responsive to electron capture detectors (ECD). jfda-online.com
HPLC Analysis : Since aliphatic amines lack a strong chromophore, they are difficult to detect using standard UV-Vis detectors. Derivatization is used to attach a UV-absorbing or fluorescent tag. researchgate.netsigmaaldrich.com This is typically done pre-column. thermofisher.com
Fluorescent Tagging : Reagents like dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to form highly fluorescent derivatives, enabling sensitive detection. thermofisher.comcreative-proteomics.comnih.gov
UV Tagging : Reagents such as o-phthalaldehyde (B127526) (OPA), when reacted with the amine in the presence of a thiol (like 2-mercaptoethanol), form intensely UV-active isoindole derivatives. researchgate.netthermofisher.comnih.gov
Table 3: Common Derivatization Reagents for Analytical Applications
| Technique | Reagent Class | Example Reagent | Purpose |
|---|---|---|---|
| GC-MS | Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability. sigmaaldrich.com |
| GC-MS | Acylating Agents | TFAA (Trifluoroacetic anhydride) | Increases volatility and detector response. jfda-online.com |
| HPLC-FLD | Fluorescent Tags | Dansyl Chloride (DNS-Cl) | Attaches a fluorescent group for sensitive detection. creative-proteomics.comnih.gov |
| HPLC-FLD/UV | Fluorescent/UV Tags | FMOC-Cl (9-fluorenylmethyl chloroformate) | Forms a stable, highly fluorescent derivative. thermofisher.com |
| HPLC-FLD/UV | UV/Fluorescent Tags | OPA (o-Phthalaldehyde) + Thiol | Rapidly forms a detectable isoindole derivative. researchgate.netthermofisher.com |
Synthesis of Complex Organic Molecules Incorporating 2-Methylcyclohexanamine Scaffolds
One of the key applications of 2-methylcyclohexanamine is in the diastereoselective synthesis of vicinal diamines. These structural motifs are prevalent in numerous natural products and pharmacologically active compounds. For instance, the trifluoromethyl group is a known pharmacophore, and its inclusion in vicinal diamines can enhance biological activity. While the direct diastereoselective synthesis of CF3-containing vicinal diamines has been a challenge, the use of chiral amines like 2-methylcyclohexanamine offers a pathway to control stereochemistry. researchgate.net
Furthermore, the 2-methylcyclohexanamine moiety has been incorporated into more complex heterocyclic systems. For example, in the synthesis of N-methylspiroindolines, a class of compounds with a privileged structure in medicinal chemistry, derivatives of 2-methylcyclohexanamine can be employed. The synthesis often involves a palladium-catalyzed intramolecular Mizoroki–Heck annulation, where the stereochemistry of the starting amine directs the formation of the spirocyclic core with high diastereoselectivity. rsc.org
The reactivity of the primary amine in 2-methylcyclohexanamine hydrochloride allows for its straightforward conversion into a variety of functional groups, thereby enabling the construction of diverse molecular architectures. The formation of amides, ureas, and thioureas are common transformations that introduce new functionalities and extend the molecular framework.
The following data tables summarize representative examples of complex organic molecules synthesized using the 2-methylcyclohexanamine scaffold, detailing the reactants, reaction conditions, and key characteristics of the products.
Table 1: Synthesis of N-(2-Methylcyclohexyl) Amide Derivatives
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| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Spectroscopic Data |
|---|---|---|---|---|---|---|---|
| This compound | Acyl Chloride | Silver Acetate (B1210297) | Non-aqueous | Heterogeneous | N-(2-Methylcyclohexyl) amide | Good to Excellent | NMR, IR |
| 2-Methylcyclohexanamine | α-Oxocarboxylic Acid | K2S2O8 | - | Decarboxylative amidation | N-(2-Methylcyclohexyl) amide | - | - |
The synthesis of amides from 2-methylcyclohexanamine can be achieved through various methods, including the reaction with acyl chlorides in the presence of a base or coupling with carboxylic acids using activating agents. A mild method for the aminolysis of carboxylic acid chlorides to yield amides involves the use of silver acetate under heterogeneous phase conditions, resulting in good to excellent yields without racemization. researchgate.net Another approach involves the transition-metal-free decarboxylative amidation of α-oxocarboxylic acids with ortho-substituted amines like 2-methylcyclohexanamine, promoted by K2S2O8. biointerfaceresearch.com
Table 2: Synthesis of Urea and Thiourea (B124793) Derivatives from 2-Methylcyclohexanamine
<дается-таблица>
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Application/Study |
|---|---|---|---|---|---|---|---|
| 2-Methylcyclohexanamine | Isocyanate/Isothiocyanate | - | - | - | N-(2-Methylcyclohexyl)urea/thiourea | - | Antitumor agents |
| N-methylcyclohexylamine | 8-(2-chloroethylamino)-1,3,7-trimethylxanthine | - | - | 100°C, 150 min | N-(2-Methylcyclohexyl)methylxanthine derivative | - | Pharmacological profiles |
Urea and thiourea derivatives of 2-methylcyclohexanamine are readily synthesized by reacting the amine with the corresponding isocyanates or isothiocyanates. These derivatives have been explored for their potential biological activities, including as antitumor agents. Additionally, 2-methylcyclohexanamine derivatives have been incorporated into more complex drug-like scaffolds, such as methylxanthine analogues, to investigate their pharmacological profiles.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is fundamental to verifying the molecular architecture of 2-Methylcyclohexanamine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.
NMR spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR spectra yield critical data regarding the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR: In a ¹H NMR spectrum, the proton signals are expected across various regions. The protons on the cyclohexane (B81311) ring would appear as a complex series of multiplets, typically in the range of 1.0-2.5 ppm. The proton attached to the nitrogen-bearing carbon (C1) would be shifted downfield due to the electron-withdrawing effect of the amine group, likely appearing around 3.0-3.5 ppm. The methyl group protons would produce a doublet near 1.0 ppm. The protons of the ammonium (B1175870) group (-NH₃⁺) would be visible as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atom bonded to the nitrogen (C1) is expected to have a chemical shift in the range of 50-60 ppm. The carbon bearing the methyl group (C2) would also be in a similar region. The remaining four carbons of the cyclohexane ring would produce signals between 20-40 ppm. illinois.edu The methyl carbon itself would appear further upfield, typically around 15-20 ppm. Public databases confirm the availability of ¹³C NMR spectra for stereoisomers of 2-methylcyclohexanamine. nih.gov For comparison, in the related compound N-methylethanamine, the N-CH₂ carbon appears at approximately 48 ppm and the N-CH₃ carbon at 36 ppm.
| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Cyclohexane Ring Protons (CH, CH₂) | ¹H NMR | 1.0 - 2.5 | Complex, overlapping multiplets |
| Methine Proton (C1-H) | ¹H NMR | 3.0 - 3.5 | Signal shifted downfield by adjacent -NH₃⁺ group |
| Methyl Protons (-CH₃) | ¹H NMR | ~1.0 | Typically a doublet, coupled to C2-H |
| Ammonium Protons (-NH₃⁺) | ¹H NMR | Variable (e.g., 7.0-8.5) | Broad singlet, position is solvent-dependent |
| Amine-bearing Carbon (C1) | ¹³C NMR | 50 - 60 | Deshielded by nitrogen |
| Methyl-bearing Carbon (C2) | ¹³C NMR | 30 - 40 | - |
| Other Ring Carbons (C3-C6) | ¹³C NMR | 20 - 40 | - |
| Methyl Carbon (-CH₃) | ¹³C NMR | 15 - 20 | Shielded, upfield signal |
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum for the free base, 2-methylcyclohexylamine (B147291), is available in the NIST Chemistry WebBook. nist.gov For the hydrochloride salt, the key vibrational modes would include stretches from the ammonium group, C-H bonds, and C-N bonds. The presence of the hydrochloride salt is confirmed by the characteristic broad absorption of the ammonium (-NH₃⁺) group.
Key expected absorption bands include:
N-H Stretching: A very broad and strong band is anticipated in the region of 2800-3200 cm⁻¹, which is characteristic of the stretching vibrations of the N-H bonds in an ammonium salt.
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexane ring and methyl group. vulcanchem.com
N-H Bending: An absorption band around 1600 cm⁻¹ is attributable to the asymmetric bending of the N-H bonds in the ammonium group. vulcanchem.com
C-N Stretching: A weaker band in the 1000-1250 cm⁻¹ region can be assigned to the C-N bond stretching vibration.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong, Sharp |
| Ammonium (-NH₃⁺) | N-H Bend | ~1600 | Medium |
| Alkyl C-N | C-N Stretch | 1000 - 1250 | Weak to Medium |
Chromatographic Techniques for Purity and Stereoisomeric Analysis
Chromatographic methods are paramount for separating this compound from impurities and for resolving its different stereoisomers. Given its two chiral centers, the compound can exist as four distinct stereoisomers (two pairs of enantiomers).
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. gcms.cz To separate the stereoisomers of 2-methylcyclohexanamine, a chiral stationary phase (CSP) is required. researchgate.net Cyclodextrin-based CSPs, such as those derivatized with trifluoroacetyl groups, are commonly employed for this purpose. gcms.cz
The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. For analysis by GC, the amine may require derivatization to improve its volatility and chromatographic peak shape. Another approach involves chiral derivatization with a reagent like (S)-(+)-1-(1-naphthyl)ethyl isocyanate, followed by chromatography on a standard achiral or a chiral column to separate the resulting diastereomers. nih.gov A Flame Ionization Detector (FID) provides robust and sensitive detection for these hydrocarbon-rich analytes.
UHPLC offers high resolution and speed for analyzing chemical compounds. For a molecule like this compound, which lacks a significant UV chromophore, UV detection would offer very poor sensitivity. Therefore, coupling UHPLC with a mass spectrometer (MS) is the preferred approach. mdpi.com
A UHPLC-MS method would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often containing an acid like formic acid to ensure the amine is in its protonated form for good peak shape. nih.gov To enhance retention and sensitivity, pre-column derivatization with reagents such as benzoyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) can be utilized. nih.govacs.org The mass spectrometer serves as a highly specific and sensitive detector, operating in either selected ion monitoring (SIM) mode to target the molecular ion of the compound or in tandem MS (MS/MS) mode for even greater specificity and quantification. acs.orgfao.org
The analysis of amine derivatives by chromatography presents unique challenges, most notably peak tailing due to the interaction of the basic amine group with acidic silanol (B1196071) groups on standard silica-based stationary phases. Optimization is key to achieving reliable and reproducible results.
Key optimization parameters include:
Mobile Phase pH: Maintaining a low pH (e.g., using formic acid) ensures the amine is protonated, which can reduce unwanted interactions with the stationary phase.
Mobile Phase Additives: For normal-phase chromatography, small amounts of a volatile amine, such as n-propylamine, can be added to the mobile phase. nih.gov This additive competes with the analyte for active sites on the stationary phase, effectively masking them and leading to improved peak symmetry and efficiency. nih.gov
Stationary Phase Selection: Choosing an appropriate column is critical. For reversed-phase UHPLC, modern end-capped columns or those designed for polar analytes can provide better performance. For chiral separations, screening a variety of chiral stationary phases (e.g., polysaccharide-based columns like AD, OD, IC) is often necessary to find the optimal selectivity for the stereoisomers. nih.gov
Temperature: Column temperature affects solvent viscosity and reaction kinetics. Optimizing temperature can improve separation efficiency and reduce analysis time.
Theoretical and Computational Studies on 2 Methylcyclohexanamine Hydrochloride
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules at the atomic level.
Density Functional Theory (DFT) for Chemical Shift Prediction and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict a variety of molecular properties, including NMR chemical shifts and to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization.
DFT calculations for chemical shift prediction are instrumental in the analysis of experimental NMR spectra. nist.gov These calculations can help in the assignment of complex spectra and in the structural elucidation of molecules. mdpi.com The accuracy of these predictions is dependent on the choice of the density functional and the basis set used in the calculation. mdpi.comchemspider.com For instance, hybrid functionals combined with appropriate basis sets have been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts. chemspider.com The process typically involves optimizing the molecular geometry first and then calculating the NMR shielding constants, which are then converted to chemical shifts. nih.gov
Illustrative Data for DFT-Calculated NMR Chemical Shifts:
Below is a hypothetical table illustrating the kind of data that would be generated from DFT calculations for the prediction of chemical shifts in 2-methylcyclohexanamine hydrochloride. This data is for illustrative purposes only and is not based on actual experimental or computational results.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 55.2 | 54.8 |
| C2 | 35.8 | 35.5 |
| C-Methyl | 18.5 | 18.2 |
| H1 | 3.1 | 3.0 |
| H2 | 1.8 | 1.7 |
| N-H | 8.5 | 8.3 |
Geometry optimization using DFT aims to find the lowest energy conformation of a molecule. This is crucial for understanding its reactivity and interactions. The choice of functional, such as PBE0-D3(BJ), can significantly impact the accuracy of the resulting geometry, which in turn affects the prediction of other properties like chemical shifts. nih.gov
Analysis of Electrophilicity Index, Molecular Hardness, and Chemical Potential
Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. The electrophilicity index (ω) , molecular hardness (η) , and chemical potential (μ) are key indicators of a molecule's reactivity.
Chemical Potential (μ): This describes the tendency of electrons to escape from a system.
Molecular Hardness (η): This measures the resistance to a change in the number of electrons.
Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). sigmaaldrich.com
The Minimum Electrophilicity Principle (MEP) suggests that in a chemical reaction, a system will evolve towards a state of lower electrophilicity. sigmaaldrich.com The analysis of these parameters for this compound would provide insights into its reactivity profile.
Illustrative Table of Conceptual DFT Parameters:
The following table is a hypothetical representation of conceptual DFT-derived reactivity descriptors for this compound. This data is for illustrative purposes only.
| Parameter | Value (eV) |
| Chemical Potential (μ) | -3.5 |
| Molecular Hardness (η) | 6.2 |
| Electrophilicity Index (ω) | 0.99 |
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions between the molecule of interest and its surrounding environment (e.g., solvent molecules), MD can provide detailed insights into intermolecular forces, such as hydrogen bonding and van der Waals interactions. nih.gov For a molecule like this compound, MD simulations could be employed to understand its solvation behavior and how it interacts with other molecules in a solution or a biological system. The choice of force field is a critical aspect of setting up an MD simulation. nih.gov
Conformational Energy Calculations and Potential Energy Surface Analysis
The presence of a flexible cyclohexyl ring and a methyl group in 2-methylcyclohexanamine means that the molecule can exist in various conformations. Conformational energy calculations are performed to determine the relative energies of these different spatial arrangements. The results of these calculations are often visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. By identifying the low-energy regions on the PES, the most stable and populated conformations of the molecule can be determined. This information is crucial for understanding the molecule's shape, which in turn influences its physical and biological properties.
Applications in Advanced Organic Synthesis and Materials Science Research
Chiral Building Block in Enantioselective Synthesis
2-Methylcyclohexanamine hydrochloride serves as a valuable chiral building block in asymmetric synthesis, where its inherent stereochemistry is used to produce complex, enantiomerically pure molecules. researchgate.net Chiral amines are fundamental in the development of a wide range of high-value molecules, particularly pharmaceuticals. researchgate.net The specific three-dimensional arrangement of the amine and methyl groups on the cyclohexane (B81311) ring allows for the transfer of stereochemical information, which guides the formation of specific stereoisomers in a reaction. researchgate.net Synthetic access to specific isomers of 2-methylcyclohexanamine can be achieved through various methods, including the biocatalytic reductive amination of 2-methylcyclohexanone (B44802) using enzymes, or the hydrogenation of oxime precursors over heterogeneous catalysts. google.comresearchgate.netmdpi.comencyclopedia.pub
The synthesis of enantiomerically pure compounds is a critical aspect of modern pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. researchgate.net 2-Methylcyclohexanamine is utilized as a key intermediate in the synthesis of complex molecules with precise three-dimensional structures essential for selective interaction with biological targets. researchgate.net
One notable application is in the creation of selective inhibitors for the NLRP3 inflammasome, which is implicated in autoimmune and autoinflammatory disorders. In a patented synthesis, trans-2-methylcyclohexanamine is reacted with isopropyl 2-oxo-1,3-dioxolane-4-carboxylate as a key step in forming propan-2-yl 2-{[(trans-2-methylcyclohexyl)carbamoyl]oxy}-3-methylbutanoate, a novel inhibitor compound.
Another synthetic route involves the hydrogenation of monoterpenoid oximes. mdpi.comencyclopedia.pub For instance, the hydrogenation of carvone oxime over a Platinum/Aluminum oxide (Pt/Al2O3) catalyst yields 5-isopropyl-2-methylcyclohexanamine, a structurally related chiral amine, demonstrating a pathway from bio-derived materials to valuable chiral synthons. researchgate.netmdpi.comencyclopedia.pubmdpi.com
This compound is also identified as a useful reagent and chemical intermediate for the production of agrochemicals. researchgate.netgoogle.com The structural motifs derived from chiral amines are prevalent in modern agrochemicals, where stereochemistry often plays a crucial role in biological efficacy and target specificity. While specific commercial agrochemicals derived directly from this compound are not extensively detailed in readily available literature, its classification as a building block for this sector underscores its utility in the synthesis of new active ingredients. researchgate.netgoogle.com
Ligand Design and Coordination Chemistry
The amine functionality of 2-methylcyclohexanamine makes it an excellent precursor for the synthesis of chiral ligands used in coordination chemistry and asymmetric catalysis. researchgate.net These ligands can coordinate with a central metal atom, creating a chiral environment that can induce high enantioselectivity in chemical transformations. researchgate.net
A common strategy for creating ligands from primary amines like 2-methylcyclohexanamine is through the formation of a Schiff base. This involves the condensation reaction between the amine and an aldehyde or ketone. For example, a Schiff base ligand can be synthesized by reacting two equivalents of a 2-hydroxybenzaldehyde derivative with one equivalent of 4,4′-methylene bis(2-methylcyclohexylamine). researchgate.net Similarly, reacting 2-methylcyclohexylamine (B147291) with di-t-butylsalicaldehyde yields a corresponding Schiff base ligand. google.comgoogle.com
These organic ligands are then used to synthesize metal complexes. In one study, a bridged-zirconium complex was prepared via a metathesis reaction between the synthesized Schiff base ligand and tetrachlorobis(tetrahydrofuran)zirconium(IV) (ZrCl4(THF)2). researchgate.net The resulting structures are non-metallocene, single-site catalyst precursors. researchgate.net
Metal complexes derived from 2-methylcyclohexanamine-based ligands have been investigated for their catalytic activity, particularly in the field of olefin polymerization. The geometry and electronic environment of the metal center, dictated by the chiral ligand, can significantly influence the properties of the resulting polymer.
In a notable study, zirconium complexes derived from Schiff bases of 4,4′-methylene bis(2-methylcyclohexylamine) were tested as catalysts for ethylene polymerization. researchgate.net When activated with methylaluminoxane (MAO), these complexes demonstrated catalytic activity, producing polyethylene. researchgate.net Furthermore, patents describe catalyst compositions for producing ethylene multi-block copolymers that incorporate ligands derived from the reaction of 2-methylcyclohexylamine and di-t-butylsalicaldehyde. google.com These systems, which also include a chain shuttling agent, are designed to create polymers with unique block structures and physical properties. google.com
| Catalyst System | Polymerization Conditions | Catalytic Activity | Resulting Polymer |
| Zirconium complex from 4,4′-methylene bis(2-methylcyclohexylamine) + MAO | Ethylene Polymerization | Active | Polyethylene |
| Catalyst from 2-methylcyclohexylamine-derived ligand + Second catalyst + Shuttling Agent | Ethylene Polymerization | Active | Multi-block Copolymer |
Precursor in the Development of Advanced Materials and Functional Molecules
Beyond its role in catalysis and as a chiral synthon, this compound serves as a precursor for a variety of functional molecules and advanced materials. Its chemical reactivity allows it to be incorporated into larger molecular frameworks, imparting specific properties to the final product.
One area of application is in the synthesis of functionalized organic molecules through reactions like the Michael addition. In a study utilizing clay as a heterogeneous catalyst, 2-methylcyclohexanamine was reacted with acrylonitrile in an aza-Michael reaction to produce 3-((2-methylcyclohexyl)amino)propanenitrile. researchgate.net This reaction demonstrates the use of the amine as a nucleophile to construct new carbon-nitrogen bonds, forming building blocks for more complex structures. researchgate.net
Table of Michael Addition Reaction with 2-Methylcyclohexanamine
| Reactants | Catalyst/Conditions | Product | Conversion (%) |
|---|---|---|---|
| 2-methylcyclohexanamine, Acrylonitrile | Clay catalyst, Orbital shaking | 3-((2-methylcyclohexyl)amino)propanenitrile | 48 |
In the field of materials science, a structurally related derivative, 4,4′-methylenebis(2-methylcyclohexylamine), is used to synthesize fully aliphatic polyimides. These polymers are valued for their high thermal stability and optical transparency, making them suitable for aerospace and electronics applications.
Furthermore, research into carbon dioxide capture has explored the use of various amines. A study on Direct Air Capture (DAC) of CO2 investigated a range of diamines, including 2-methylcyclohexanamine, for use in liquid amine-solid carbamic acid phase-separation systems. acs.org
Role in Polymer and Resin Production
While specific research detailing the direct use of this compound in large-scale polymer and resin production is limited, the broader class of cyclohexylamine (B46788) derivatives is recognized for its utility in this field. Cyclohexylamines, in general, are employed as curing agents for epoxy resins. google.comjustia.compcimag.com In this role, the amine functional group reacts with the epoxide groups of the resin, leading to cross-linking and the formation of a rigid, three-dimensional polymer network. This process is fundamental to the performance of epoxy-based adhesives, coatings, and composite materials.
The presence of a methyl group on the cyclohexane ring, as in 2-Methylcyclohexanamine, can influence the reactivity and steric hindrance of the amine group. These factors can, in turn, affect the curing kinetics, pot life, and the ultimate physical properties of the resulting epoxy polymer, such as its glass transition temperature and mechanical strength.
Furthermore, cyclohexylamine derivatives have been utilized in the synthesis of polyamides, which are a significant class of engineering thermoplastics. researchgate.netgoogle.com Polyamides are formed through the condensation reaction between a diamine and a dicarboxylic acid. The incorporation of a cycloaliphatic structure like 2-methylcyclohexane into the polymer backbone can impart desirable properties such as improved thermal stability and reduced water absorption compared to their purely aliphatic counterparts.
Exploration in Supramolecular Assemblies
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents another avenue for the application of this compound. The formation of supramolecular assemblies is driven by interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. wikipedia.org
The hydrochloride salt of 2-Methylcyclohexanamine, being an ammonium (B1175870) salt, has the potential to participate in electrostatic interactions and hydrogen bonding. These interactions are crucial in the formation of ordered, self-assembled structures. nih.govresearchgate.net Research into the host-guest chemistry of related cyclohexylamine derivatives has shown that the cyclohexyl moiety can be encapsulated within the cavity of a host molecule, such as cucurbituril. mdpi.com This type of molecular recognition is a cornerstone of supramolecular chemistry and can lead to the development of molecular sensors, drug delivery systems, and smart materials. nih.gov
While direct studies on the role of this compound in forming complex supramolecular structures are not yet widely published, its structural motifs suggest a potential for such applications. The chirality of 2-Methylcyclohexanamine also introduces the possibility of forming chiral supramolecular assemblies, which are of interest in areas such as asymmetric catalysis and chiral separations.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
The academic journey of 2-methylcyclohexylamine (B147291) has been marked by significant contributions to the field of stereoselective synthesis. Its rigid cyclic structure and the presence of two adjacent stereocenters have made it an excellent model for studying and developing diastereoselective and enantioselective reactions. Key contributions include its use as a chiral auxiliary and as a building block in the synthesis of more complex molecules. nih.gov
However, despite these advances, notable research gaps persist. While several synthetic routes to 2-methylcyclohexylamine have been established, there is a continuous need for more efficient, atom-economical, and scalable methods that provide high stereopurity. A significant gap lies in the development of catalytic asymmetric methods that can directly generate specific stereoisomers of 2-methylcyclohexylamine and other substituted cyclohexylamines from simple precursors, thereby avoiding the need for chiral resolution or stoichiometric chiral auxiliaries. Further research is also required to fully explore the structure-activity relationships of all possible stereoisomers, as much of the current literature tends to focus on a limited set of configurations.
Emerging Methodologies and Interdisciplinary Research Avenues
The future of 2-methylcyclohexanamine research is intrinsically linked to the development of novel synthetic strategies. Emerging methodologies in asymmetric catalysis, such as transition-metal-catalyzed asymmetric hydrogenation and organocatalysis, offer promising avenues for the enantioselective synthesis of chiral amines. nih.govrsc.org These methods have the potential to provide more direct and efficient access to enantiomerically pure 2-methylcyclohexylamine and its derivatives. acs.org
Biocatalysis, employing enzymes like transaminases and amine dehydrogenases, is another rapidly advancing field with significant potential. nih.govacs.org These enzymatic methods can offer high stereoselectivity under mild reaction conditions, presenting a "green" alternative to traditional chemical synthesis. acs.org The engineering of novel enzymes with tailored substrate specificities could open up new possibilities for the synthesis of a wide range of substituted cyclohexylamines. nih.gov
Interdisciplinary research is also set to play a crucial role. In medicinal chemistry, derivatives of 2-methylcyclohexylamine could be explored as scaffolds for the development of new therapeutic agents, leveraging the compound's defined three-dimensional structure to interact with biological targets. sincerechemicals.comacs.org In materials science, the incorporation of chiral amines like 2-methylcyclohexylamine into polymers could lead to the development of novel materials with unique chiroptical or recognition properties. sincerechemicals.comuni-halle.de
Potential Impact on Future Chemical and Synthetic Innovations
The ongoing research into 2-Methylcyclohexanamine and related chiral amines is poised to have a significant impact on future chemical and synthetic innovations. Advances in the stereoselective synthesis of these compounds will not only provide more efficient access to these specific molecules but will also contribute to the broader toolbox of synthetic organic chemistry. The development of new catalysts and synthetic methods inspired by the challenges of synthesizing substituted cyclohexylamines could find wide application in the synthesis of other complex chiral molecules. mdpi.com
In the pharmaceutical industry, a more readily available and diverse library of chiral cyclohexylamine (B46788) derivatives could accelerate the discovery of new drugs. sincerechemicals.com The ability to precisely control the stereochemistry of these building blocks is crucial for optimizing the efficacy and safety of drug candidates. acs.org Furthermore, the use of 2-methylcyclohexylamine and its derivatives as organocatalysts or ligands in asymmetric synthesis could lead to new and more efficient ways to produce other valuable chiral chemicals. rsc.org As our understanding of the interplay between stereochemistry and function continues to grow, the importance of well-defined chiral building blocks like 2-Methylcyclohexanamine hydrochloride is set to increase, driving further innovation in both academic and industrial research.
Q & A
Q. What are the recommended synthetic routes for 2-Methylcyclohexanamine hydrochloride in academic laboratories?
- Methodological Answer : A common approach involves reductive amination of 2-methylcyclohexanone using ammonium chloride and a reducing agent like sodium cyanoborohydride in methanol. Reaction conditions (e.g., pH, temperature) must be optimized to maximize yield. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) and characterization via H/C NMR and IR spectroscopy are critical to confirm structural integrity . Key Parameters :
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 25–40°C |
| pH | 6–7 (buffered) |
| Purification Solvent | Ethanol:Water (3:1 v/v) |
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Monitor humidity using desiccants, as hygroscopicity may alter solubility. Periodic analysis via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) ensures stability over time. Deviations in purity >2% warrant re-purification .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting point) be resolved across studies?
- Methodological Answer : Discrepancies often arise from hydration states or impurities. To address this:
Standardize Protocols : Use differential scanning calorimetry (DSC) under inert gas to determine melting points, ensuring consistent heating rates (e.g., 10°C/min).
Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1–12) at 25°C, validated by UV-Vis spectroscopy.
Purity Verification : Compare results with certified reference materials (CRMs) or synthesize batches >99% purity via column chromatography .
Q. What experimental strategies elucidate the stereochemical impact of this compound on biological targets?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to isolate enantiomers.
- Binding Assays : Perform competitive radioligand binding studies (e.g., H-labeled ligands) on receptors like σ-1 or NMDA, comparing IC values between enantiomers.
- Computational Modeling : Apply molecular dynamics simulations (AMBER or CHARMM force fields) to analyze ligand-receptor docking conformations. Publish raw data in open repositories to enable cross-study validation .
Q. How can researchers assess the environmental impact of this compound in laboratory waste streams?
- Methodological Answer :
- Acute Toxicity Testing : Follow OECD Test Guideline 202 using Daphnia magna (48-hour EC).
- Biodegradability : Conduct closed bottle tests (OECD 301D) under aerobic conditions, monitoring dissolved organic carbon (DOC) depletion.
- Soil Mobility : Use column leaching experiments with standardized soils (e.g., OECD 312) to measure adsorption coefficients (). Results inform waste neutralization protocols (e.g., oxidation with Fenton’s reagent) .
Data Contradiction Analysis
Q. How should researchers address conflicting pharmacological data (e.g., receptor affinity) for this compound?
- Methodological Answer :
Meta-Analysis : Aggregate data from peer-reviewed studies, applying statistical tools (e.g., Cochran’s Q test) to identify outliers.
Reproducibility Studies : Replicate experiments under controlled conditions (e.g., identical cell lines, buffer compositions).
Cross-Validation : Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding kinetics. Report methodological deviations (e.g., incubation times) transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
